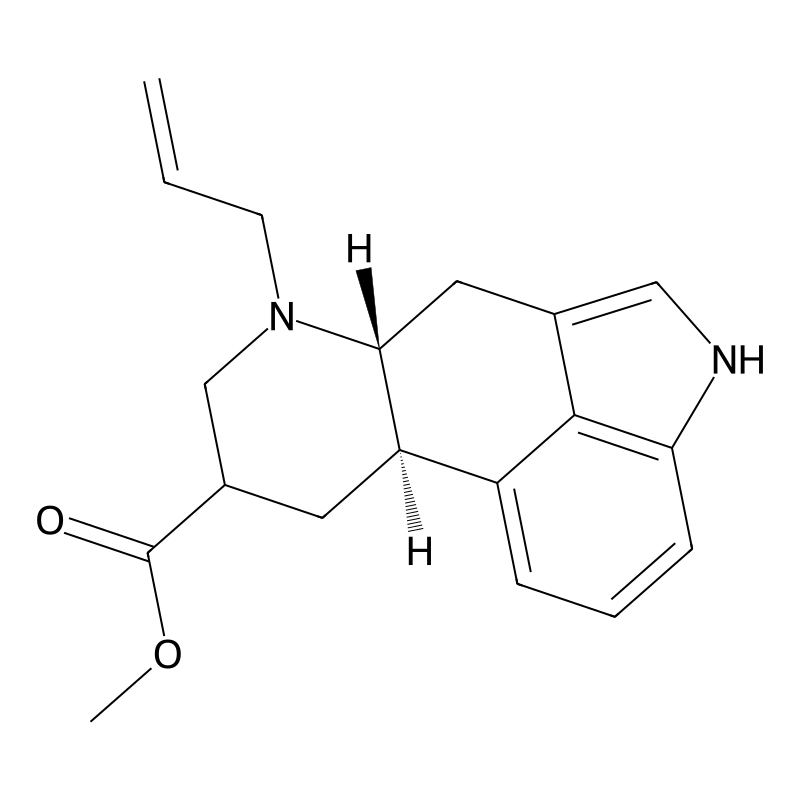6-(2-Propenyl)-ergoline-8-carboxylic acid methyl ester

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Origin and Classification
6-(2-Propenyl)-ergoline-8-carboxylic acid methyl ester, also known as cabergoline metabolite or 6-allyl-8β-carboxyergoline methyl ester, is a chemical compound derived from the breakdown (metabolism) of cabergoline in the body [, ]. Cabergoline is a dopamine D2 receptor agonist, a medication used to treat various conditions like Parkinson's disease, hyperprolactinemia, and pituitary tumors [].
Potential Research Applications
- Pharmacokinetic studies: Measuring the levels of this metabolite in blood or other samples can help researchers understand how the body absorbs, distributes, metabolizes, and excretes cabergoline []. This information is crucial for optimizing drug dosages and treatment regimens.
- Metabolism pathway studies: Studying the formation and breakdown of 6-(2-Propenyl)-ergoline-8-carboxylic acid methyl ester can provide insights into cabergoline's metabolic pathways. This knowledge can aid in identifying potential drug interactions or developing more targeted therapies [].
6-(2-Propenyl)-ergoline-8-carboxylic acid methyl ester is a complex organic compound classified within the ergoline family, characterized by its tetracyclic structure containing nitrogen atoms. This compound features a propenyl group at the sixth position and a methyl ester at the eighth position of the ergoline skeleton. It is known for its diverse biological activities and is often found in natural products, particularly alkaloids. The compound is associated with various pharmacological properties, making it of interest in medicinal chemistry and biological research .
- Oxidation: This reaction can introduce additional functional groups or modify existing ones.
- Reduction: Reduction reactions can convert certain functional groups into their corresponding reduced forms.
- Substitution: The propenyl group and other substituents on the ergoline skeleton can be replaced with different groups through substitution reactions.
Common Reagents and Conditions- Oxidation: Potassium permanganate and chromium trioxide are common oxidizing agents.
- Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
- Substitution: Halogens, alkylating agents, and nucleophiles may be involved in substitution reactions.
The products formed from these reactions depend on specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
6-(2-Propenyl)-ergoline-8-carboxylic acid methyl ester exhibits significant biological activity, primarily as a metabolite of cabergoline, a dopamine D2 receptor agonist. This compound is implicated in the treatment of conditions such as Parkinson's disease and hyperprolactinemia due to its ability to modulate dopamine receptor activity. Its structural features allow it to interact with various molecular targets, potentially influencing multiple biochemical pathways .
The synthesis of 6-(2-Propenyl)-ergoline-8-carboxylic acid methyl ester typically involves several steps starting from simpler precursors. A common synthetic route is the Fischer indole synthesis, which includes:
- Reaction of a cyclohexanone derivative with phenylhydrazine hydrochloride in the presence of an acid catalyst (e.g., methanesulfonic acid).
- Formation of an indole intermediate.
- Further functionalization to introduce the propenyl group and the carboxylic acid methyl ester moiety.
Industrial production may utilize continuous flow reactors for enhanced efficiency and yield, along with purification techniques like recrystallization and chromatography .
6-(2-Propenyl)-ergoline-8-carboxylic acid methyl ester has several applications:
- Chemistry: Serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
- Biology: Valuable for investigating cellular processes and interactions due to its biological activity.
- Medicine: Potential therapeutic applications owing to its pharmacological properties.
- Industry: Used in developing new materials and as a precursor for synthesizing other valuable chemicals .
The interactions of 6-(2-Propenyl)-ergoline-8-carboxylic acid methyl ester with biological targets are crucial for understanding its pharmacological effects. Studies indicate that it binds to dopamine receptors, influencing neurotransmission and potentially affecting various physiological processes. Further research is needed to elucidate the specific biochemical pathways involved in its action .
Several compounds share structural similarities with 6-(2-Propenyl)-ergoline-8-carboxylic acid methyl ester, particularly within the ergoline class:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Cabergoline | Dopamine D2 receptor agonist | Used to treat Parkinson's disease |
| Lysergic Acid | Hallucinogenic properties | Used in research on serotonin receptors |
| Ergometrine | Uterotonic effects | Used in obstetrics to control bleeding |








